(R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid is a compound characterized by the presence of a tert-butoxycarbonyl protecting group on the amino group of a heptanoic acid derivative. This compound features a heptane backbone with a thiol group and is used primarily in organic synthesis and medicinal chemistry due to its unique structural properties. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The reactivity of (R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid can be attributed to its functional groups. The thiol group can undergo oxidation to form disulfides, while the carboxylic acid moiety can participate in esterification reactions. Additionally, the tert-butoxycarbonyl group can be removed under acidic conditions, allowing for the release of the free amine for further reactions.
The synthesis of (R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid typically involves several steps:
Several compounds share structural similarities with (R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid, including:
Compound Name | CAS Number | Unique Features |
---|---|---|
(R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid | N/A | Contains a thiol group |
7-((tert-Butoxycarbonyl)amino)heptanoic acid | 60142-89-4 | Similar backbone without thiol |
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid | 31202-69-4 | Shorter carbon chain |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 | Contains trifluorophenyl substituent |
This comparison highlights how (R)-4-((tert-butoxycarbonyl)amino)heptanethioic O-acid stands out due to its thiol functionality and specific carbon chain length, which may confer unique properties relevant to its applications in chemistry and biology.